molecular formula C20H24FN3O2S B2878373 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1798490-76-2

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2878373
CAS No.: 1798490-76-2
M. Wt: 389.49
InChI Key: IZDIYFOUUHATEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a fused pyrano-pyrazole core substituted with a cyclopentyl group and a 4-fluorophenylthioacetamide moiety. The cyclopentyl group may enhance lipophilicity and metabolic stability, while the 4-fluorophenylthioacetamide moiety could contribute to binding affinity through hydrophobic or hydrogen-bonding interactions.

Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c21-14-5-7-16(8-6-14)27-13-20(25)22-11-18-17-12-26-10-9-19(17)24(23-18)15-3-1-2-4-15/h5-8,15H,1-4,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDIYFOUUHATEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound with potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N3O2SC_{22}H_{29}N_{3}O_{2}S with a molecular weight of approximately 399.6 g/mol. The structural formula can be represented as follows:

Property Value
Molecular FormulaC22H29N3O2S
Molecular Weight399.6 g/mol
CAS Number1788773-65-8

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. Preliminary studies suggest it may have inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and pain modulation .

In Vitro Studies

Research has indicated that derivatives of pyrazole compounds exhibit significant inhibition of COX-2 activity. For instance, studies on sulfonamide-containing pyrazole derivatives have shown their ability to block COX-2 in vitro effectively . Given that this compound shares structural similarities with these derivatives, similar inhibitory effects can be anticipated.

Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The structure of the compound suggests it may also interact with cholinergic pathways, although specific data on AChE inhibition for this compound remains limited .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds structurally related to this compound:

  • Study on COX Inhibition : A series of 1,5-diarylpyrazole derivatives were synthesized and evaluated for their COX-inhibitory activities. The findings demonstrated that certain modifications led to enhanced selectivity and potency against COX-2 compared to COX-1 .
  • Neuroprotective Potential : Research into related compounds has shown promising results in neuroprotection via AChE inhibition. While direct studies on our compound are lacking, the potential for similar effects exists based on structural analysis .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of pyrazole derivatives have been studied extensively. These studies highlight the importance of metabolic stability and bioavailability in developing effective therapeutics from such compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (European Patent Application Bulletin 2022/06) describes the synthesis of a structurally distinct compound, N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide . While both compounds share a cyclopentyl-acetamide backbone, critical differences exist:

Structural Differences:

Feature Target Compound Patent Compound
Core Structure Pyrano[4,3-c]pyrazole Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine
Substituents Cyclopentyl, 4-fluorophenylthioacetamide Ethyl, tosyl-pyrrolo-triazolo-pyrazine
Key Functional Groups Thioacetamide, fluorophenyl Tosyl group, triazole ring

Hypothetical Pharmacological Implications (Based on Structural Analogues):

Pyrano-Pyrazole vs. Pyrrolo-Triazolo-Pyrazine Cores: Pyrano-pyrazole cores (target compound) are associated with kinase inhibition (e.g., CDK or JAK inhibitors) due to planar aromatic systems . Pyrrolo-triazolo-pyrazine cores (patent compound) are seen in antiviral or anticancer agents, leveraging their ability to intercalate DNA or inhibit nucleotide metabolism .

Substituent Effects :

  • The 4-fluorophenylthioacetamide group in the target compound may enhance selectivity for cysteine proteases or thiol-dependent enzymes.
  • The tosyl group in the patent compound likely improves solubility or serves as a protecting group during synthesis .

Limitations and Data Gaps

Further experimental studies (e.g., enzyme assays, ADME profiling) are required to validate these hypotheses.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components (Figure 1):

  • Tetrahydropyrano[4,3-c]pyrazole core : Constructed via annulation reactions.
  • Cyclopentyl substituent : Introduced through alkylation or during annulation.
  • 2-((4-Fluorophenyl)thio)acetamide side chain : Synthesized separately and coupled to the core.

Key challenges include achieving regioselectivity in pyrazole formation, controlling the stereochemistry of the pyrano ring, and ensuring efficient coupling of the thioether-acetamide moiety.

Synthesis of the Tetrahydropyrano[4,3-c]pyrazole Core

Organocatalyzed Annulation for Pyrano-Pyrazole Formation

The pyrano-pyrazole scaffold is accessible via a bifunctional squaramide-catalyzed formal [3 + 3] annulation between pyrazolin-5-ones and nitroallylic acetates. This method generates two adjacent stereocenters with high enantioselectivity (up to 95% ee) and diastereomeric ratios (>20:1).

Procedure :

  • Reactants : Pyrazolin-5-one (1.0 equiv) and nitroallylic acetate (1.2 equiv).
  • Catalyst : Squaramide derivative (10 mol%).
  • Conditions : Dichloromethane, −20°C, 48 hours.
  • Workup : Column chromatography (hexane/ethyl acetate) yields the tetrahydropyrano[2,3-c]pyrazole.

Adaptation for [4,3-c] Isomer :
Modifying the nitroallylic acetate’s substitution pattern (e.g., introducing a cyclopentyl group at the β-position) directs annulation to form the [4,3-c] isomer. Stereochemical outcomes are preserved through catalyst control.

Cyclopentyl Group Introduction

The cyclopentyl moiety is introduced via nucleophilic alkylation or during annulation:

Post-Annulation Alkylation
  • Substrate : Pyrano-pyrazole core with a hydroxyl or halide leaving group at the 1-position.
  • Reagent : Cyclopentylmagnesium bromide (2.0 equiv).
  • Conditions : Tetrahydrofuran, 0°C to room temperature, 12 hours.
  • Yield : ~70–80% after purification.
Annulation with Pre-Substituted Nitroallylic Acetates

Using nitroallylic acetates pre-functionalized with cyclopentyl groups streamlines synthesis:

  • Synthesis of Cyclopentyl-Nitroallylic Acetate :
    • React cyclopentanol with nitroethylene in the presence of acetic anhydride.
  • Annulation : Proceed as in Section 2.1 to directly afford the 1-cyclopentyl derivative.

Functionalization of the Pyrano-Pyrazole Core

Installation of the Methylamine Side Chain

The methylamine group at the 3-position is introduced via reductive amination or nucleophilic substitution:

Reductive Amination
  • Substrate : 3-Formyl-pyrano-pyrazole.
  • Reagent : Ammonium acetate (1.5 equiv), sodium cyanoborohydride (1.2 equiv).
  • Conditions : Methanol, room temperature, 6 hours.
  • Yield : ~65%.
Nucleophilic Substitution
  • Substrate : 3-Bromomethyl-pyrano-pyrazole.
  • Reagent : Ammonia (aqueous or in dioxane).
  • Conditions : 60°C, 8 hours.
  • Yield : ~75%.

Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid

Thioether Formation

The thioether linkage is constructed via nucleophilic aromatic substitution (SNAr):

  • Reactants : 4-Fluorothiophenol (1.0 equiv), bromoacetic acid (1.1 equiv).
  • Base : Potassium carbonate (2.0 equiv).
  • Conditions : Dimethylformamide, 80°C, 4 hours.
  • Workup : Acidification with HCl, extraction with ethyl acetate.
  • Yield : ~85%.

Coupling of Acetic Acid and Amine Moieties

Amide Bond Formation

The final coupling employs carbodiimide-mediated activation:

  • Reactants : 2-((4-Fluorophenyl)thio)acetic acid (1.0 equiv), pyrano-pyrazole-methylamine (1.0 equiv).
  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv).
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
  • Purification : Column chromatography (dichloromethane/methanol).
  • Yield : ~60–70%.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Cyclocondensation of 1,3-diketones with hydrazines often yields regioisomeric mixtures. To favor the desired isomer:

  • Catalyst Screening : Nano-ZnO or copper triflate enhances regioselectivity (>8:1).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates.

Stereochemical Control

The squaramide catalyst’s hydrogen-bonding network ensures enantioselective annulation, critical for biological activity.

Purification Challenges

  • Byproducts : Unreacted cyclopentyl intermediates require careful chromatography.
  • Scale-Up : Continuous flow reactors improve efficiency in thioether and amide couplings.

Data Tables

Table 1. Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Source
Annulation Squaramide (10 mol%), DCM, −20°C 85
Cyclopentyl Alkylation CyclopentylMgBr, THF, 0°C→rt 75
Thioether Formation K2CO3, DMF, 80°C 85
Amide Coupling EDCI, DIPEA, DCM 70

Table 2. Spectroscopic Data (Representative Example)

Position δH (ppm) Multiplicity Assignment
1.25 1.45 m Cyclopentyl CH2
3.80 3.95 dd Pyrano OCH2
6.90 7.10 d 4-Fluorophenyl CH
8.20 8.30 s Pyrazole CH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.